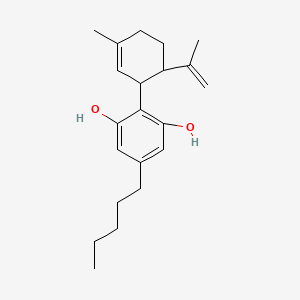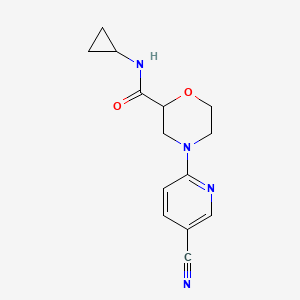![molecular formula C18H23N9O B12267638 4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound contains nitrogen atoms within its structure, making it part of the triazolopyrimidine family. This family of compounds is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can be achieved through a series of chemical reactions involving the formation of the triazolopyrimidine core followed by the attachment of the piperazine and morpholine moieties. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency. Additionally, the incorporation of molecular sieves and dry solvents like toluene can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to act as an inhibitor of various enzymes, including kinases and phosphodiesterases. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific combination of the triazolopyrimidine core with piperazine and morpholine moieties. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H23N9O |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
4-[2-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H23N9O/c1-14-12-16(27-18(22-14)20-13-21-27)25-4-6-26(7-5-25)17-19-3-2-15(23-17)24-8-10-28-11-9-24/h2-3,12-13H,4-11H2,1H3 |
Clé InChI |
DIXLAWQGDNSNOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12267559.png)
![5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12267573.png)
![1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine](/img/structure/B12267578.png)
![3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12267581.png)
![5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12267583.png)
![4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267586.png)
![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267593.png)

![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267597.png)
![5-chloro-N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267600.png)
![N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B12267605.png)
![4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12267623.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)

